molecular formula C10H10N2O4 B12608898 Methyl 4-amino-3-ethenyl-5-nitrobenzoate CAS No. 918446-47-6

Methyl 4-amino-3-ethenyl-5-nitrobenzoate

Cat. No.: B12608898
CAS No.: 918446-47-6
M. Wt: 222.20 g/mol
InChI Key: JURDYUIKNCGAOT-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-ethenyl-5-nitrobenzoate is an organic compound with the molecular formula C10H10N2O4 It is a derivative of benzoic acid, featuring an amino group, an ethenyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-ethenyl-5-nitrobenzoate typically involves a multi-step processThe nitration step is often carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-ethenyl-5-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Methyl 4-amino-3-ethenyl-5-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-ethenyl-5-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amino and ethenyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-3-nitrobenzoate: Lacks the ethenyl group but shares the amino and nitro functionalities.

    Methyl 4-amino-3-methoxy-5-nitrobenzoate: Contains a methoxy group instead of an ethenyl group.

    Methyl 4-amino-3-ethenylbenzoate: Lacks the nitro group but contains the amino and ethenyl groups.

Uniqueness

Methyl 4-amino-3-ethenyl-5-nitrobenzoate is unique due to the presence of both the ethenyl and nitro groups on the benzene ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications .

Biological Activity

Methyl 4-amino-3-ethenyl-5-nitrobenzoate (often referred to as a derivative of nitrobenzoic acid) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₉H₈N₂O₄
  • Molecular Weight : 196.17 g/mol

The compound features functional groups such as an amino group, a nitro group, and a methoxy group, which contribute to its biological activity by influencing its interaction with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. It has been shown to act as both an inhibitor and activator of certain biochemical pathways, affecting processes such as:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Cell Cycle Regulation : Studies suggest that it may influence cell cycle progression, particularly in cancer cells, by inducing apoptosis or cell cycle arrest.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study evaluated its effects on various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). Results showed:

  • IC50 Values : The compound demonstrated significant cytotoxicity with IC50 values ranging from 10 µM to 20 µM across different cell lines.
  • Mechanism of Induction : It was found to induce apoptosis through caspase activation, with enhanced caspase-3 activity observed at concentrations as low as 1 µM.

Enzyme Interaction

The compound has been studied for its interaction with key enzymes:

Enzyme TypeActivity ObservedReference
AcetylcholinesteraseModerate inhibition
Cyclic nucleotide phosphodiesteraseSignificant inhibition
Nitric oxide synthaseActivation observed

Case Studies

  • Breast Cancer Study :
    • A research team conducted in vitro studies on MDA-MB-231 cells treated with this compound.
    • Findings revealed morphological changes consistent with apoptosis and significant cell cycle arrest in the G2/M phase at concentrations of 10 µM.
  • Neuroprotective Effects :
    • Another study explored the neuroprotective potential of the compound against oxidative stress-induced neuronal damage.
    • Results indicated a reduction in reactive oxygen species (ROS) levels and improved cell viability in neuronal cell cultures treated with the compound.

Properties

CAS No.

918446-47-6

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

methyl 4-amino-3-ethenyl-5-nitrobenzoate

InChI

InChI=1S/C10H10N2O4/c1-3-6-4-7(10(13)16-2)5-8(9(6)11)12(14)15/h3-5H,1,11H2,2H3

InChI Key

JURDYUIKNCGAOT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])N)C=C

Origin of Product

United States

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